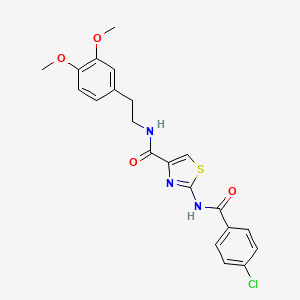

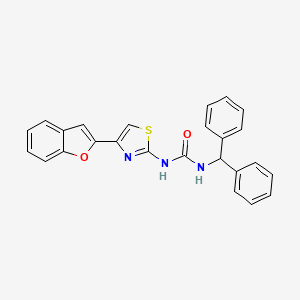

![molecular formula C25H29N3O2 B2396394 1-alil-4-(1-(4-(m-tolilóxido)butil)-1H-benzo[d]imidazol-2-il)pirrolidin-2-ona CAS No. 878693-32-4](/img/structure/B2396394.png)

1-alil-4-(1-(4-(m-tolilóxido)butil)-1H-benzo[d]imidazol-2-il)pirrolidin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups and structural features, including an allyl group, a benzo[d]imidazole ring, a pyrrolidinone ring, and a tolyloxybutyl group .

Molecular Structure Analysis

The molecule contains several rings and functional groups, which would contribute to its three-dimensional structure. The benzo[d]imidazole ring and the pyrrolidinone ring are both aromatic and would contribute to the molecule’s stability .Chemical Reactions Analysis

The molecule’s reactivity would likely be influenced by its various functional groups. For example, the allyl group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the aromatic rings could increase its stability, and the various functional groups could influence its solubility .Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of benzimidazole, a class of compounds known to bind with high affinity to multiple receptors . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets and cause changes that lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of benzimidazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level. More research is needed to determine these effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. It has also been shown to have potential applications in various scientific research fields. However, one limitation of this compound is that its mechanism of action is not fully understood.

Direcciones Futuras

There are several future directions for the study of 1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. One future direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for various scientific research applications.

Conclusion:

1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has potential applications in various scientific research fields. This compound has been synthesized using various methods and has been shown to have antibacterial, antifungal, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Further studies are needed to fully understand the potential of this compound in scientific research.

Métodos De Síntesis

1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be synthesized using various methods. One of the most common methods involves the reaction of 1-allyl-2-pyrrolidinone with 4-(m-tolyloxy)butylamine in the presence of a base. This reaction leads to the formation of the intermediate, which is then reacted with 1H-benzo[d]imidazole-2-carboxylic acid to yield the final product.

Aplicaciones Científicas De Investigación

Líquidos Iónicos en Electrólitos de Batería

Los líquidos iónicos (ILs) han despertado un interés significativo debido a sus propiedades únicas, que incluyen baja volatilidad, alta estabilidad térmica y no inflamabilidad. La investigación de las características de descomposición térmica de los ILs es crucial para su aplicación en electrólitos de batería. En este contexto, se analizaron sistemáticamente las peculiaridades de la descomposición térmica de 1-alil-4-(1-(4-(m-tolilóxido)butil)-1H-benzo[d]imidazol-2-il)pirrolidin-2-ona. Se emplearon técnicas como el análisis termogravimétrico, la calorimetría de barrido diferencial y el calorímetro de velocidad de aceleración para derivar parámetros termodinámicos relevantes y modelos de descomposición térmica . Cabe destacar que este compuesto exhibió fuertes características de fuga térmica, lo que enfatiza la importancia de las consideraciones de seguridad en su aplicación.

Derivados de Bencimidazol Funcionalizados

La síntesis y ciclización de derivados de benzimidazol juega un papel crucial en el descubrimiento de fármacos y la ciencia de los materiales. Investigar la ciclización de This compound en derivados de imidazo[1,2-a]benzimidazol funcionalizados podría producir nuevos compuestos con diversas aplicaciones. Estos derivados pueden exhibir actividad biológica, propiedades luminiscentes u otras características deseables .

Propiedades

IUPAC Name |

4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-3-13-27-18-20(17-24(27)29)25-26-22-11-4-5-12-23(22)28(25)14-6-7-15-30-21-10-8-9-19(2)16-21/h3-5,8-12,16,20H,1,6-7,13-15,17-18H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCBAVGHOKDZGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2396314.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)

![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)

![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)

![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)